Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tert-butoxycarbonyl (BOC) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyrimidine carboxylate under specific conditions to form the desired compound. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrimidine compounds.
Scientific Research Applications
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amine functionality, allowing the compound to participate in various chemical reactions without unwanted side reactions. The piperidine and pyrimidine rings provide structural stability and reactivity, enabling the compound to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: This compound has a similar structure but contains an oxazole ring instead of a pyrimidine ring.
Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexylcarboxylate: This compound features a cyclohexyl ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-5-24-14(22)12-10-18-15(19-11-12)21-8-6-13(7-9-21)20-16(23)25-17(2,3)4/h10-11,13H,5-9H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFHHRLFRHILOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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